molecular formula C10H17N3O2S B13965838 N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide

N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide

Cat. No.: B13965838
M. Wt: 243.33 g/mol
InChI Key: YWQWXWPYNUHLCY-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by the addition of cyclopropyl and isopropyl groups under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow synthesis and automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and isopropyl groups enhances its stability and reactivity compared to other imidazole derivatives .

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

N-cyclopropyl-1-(1-propan-2-ylimidazol-2-yl)methanesulfonamide

InChI

InChI=1S/C10H17N3O2S/c1-8(2)13-6-5-11-10(13)7-16(14,15)12-9-3-4-9/h5-6,8-9,12H,3-4,7H2,1-2H3

InChI Key

YWQWXWPYNUHLCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1CS(=O)(=O)NC2CC2

Origin of Product

United States

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